2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone
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Overview
Description
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone is a heterocyclic compound that features a triazole and benzimidazole fused ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Fusion with Benzimidazole: The triazole ring is then fused with a benzimidazole moiety through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Attachment of Piperidine:
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing microwave-assisted synthesis or other advanced techniques to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where different nucleophiles can replace the existing substituents, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazole ring but differ in the fused ring system, exhibiting different biological activities.
Benzimidazole derivatives: These compounds have the benzimidazole moiety but lack the triazole ring, leading to variations in their pharmacological profiles.
Piperidine-containing compounds: These compounds feature the piperidine ring but differ in the attached functional groups, resulting in diverse chemical and biological properties .
The uniqueness of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone lies in its fused ring system, which imparts specific biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-17-16-20(11-15(22)19-9-5-2-6-10-19)13-7-3-4-8-14(13)21(16)18-12/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUQEGHXNCPJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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